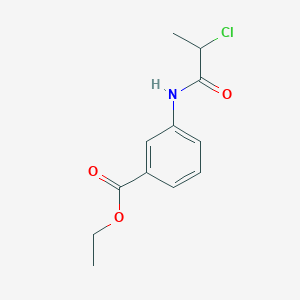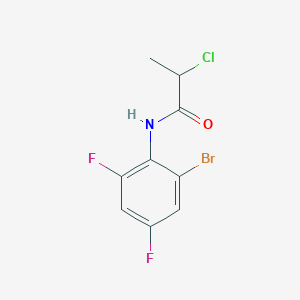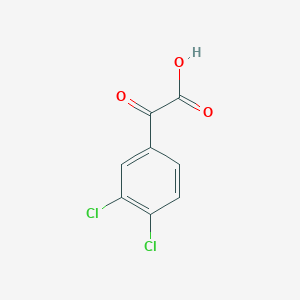
2-(3,4-Dichlorophenyl)-2-oxoacetic acid
説明
2-(3,4-Dichlorophenyl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C8H4Cl2O3 and its molecular weight is 219.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Global Trends in 2,4-D Toxicology and Mutagenicity : Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to identify global trends in studies related to 2,4-D. They found that the United States was the leading contributor to this research, with the most focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, non-target species (especially aquatic), and molecular imprinting in the field of 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Degradation of 2,4-D by Hydrogen Peroxide and Iron Ions : Pignatello (1992) explored the degradation of 2,4-D in acidic aerated solutions using hydrogen peroxide and iron ions. This study highlighted the potential for complete mineralization of the herbicide through this process, indicating a method for environmental decontamination of 2,4-D (Pignatello, 1992).
Electrooxidation and Oxone for 2,4-D Degradation : Jaafarzadeh, Ghanbari, and Zahedi (2018) investigated a hybrid process combining electrooxidation and Oxone for the degradation of 2,4-D in aqueous solutions. They achieved a significant removal rate under specific conditions, demonstrating the effectiveness of this method in treating 2,4-D contaminated water (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
Effects of 2,4-D on Cellular Metabolism : Mountassif and colleagues (2008) studied the toxicological effects of 2,4-D on the cellular metabolism of the Jerboa (Jaculus orientalis). They observed significant toxicity affecting energy metabolism, morphological perturbation, and oxidative stress (Mountassif et al., 2008).
2,4-D Removal from Polluted Water Sources : EvyAliceAbigail and colleagues (2017) reviewed various strategies for removing 2,4-D from contaminated water sources. They emphasized the need for more efficient methods for complete removal of this herbicide from contaminated sites (EvyAliceAbigail et al., 2017).
Bacterial Endophyte-Enhanced Phytoremediation : Germaine et al. (2006) described the use of a bacterial endophyte to enhance the phytoremediation of 2,4-D. They showed that inoculated plants had a higher capacity for 2,4-D removal, demonstrating an innovative approach to mitigate herbicide contamination (Germaine et al., 2006).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECOOTOWJXGHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



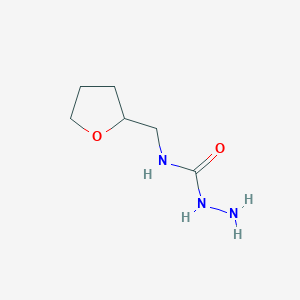
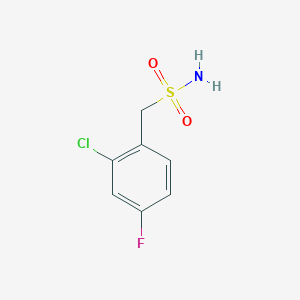
![1-[(4-Bromophenyl)methyl]-1H-indol-5-amine](/img/structure/B7868588.png)
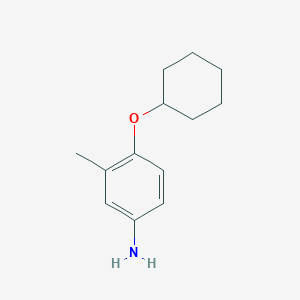
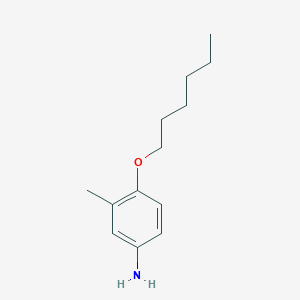
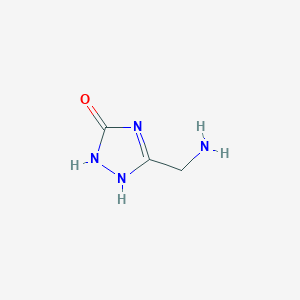

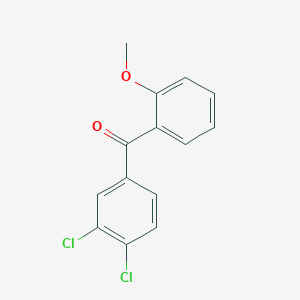
![3-(4-Ethylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7868645.png)
![4-[(4-Methoxyphenyl)methoxy]piperidine](/img/structure/B7868650.png)

